N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-D-alanine
Description
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21)/t12-/m1/s1 |
InChI Key |
UIZCOZGJYCVXAJ-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-D-alanine, commonly known as Boc-D-1-naphthylalanine, is a derivative of the amino acid D-alanine. This compound features a tert-butoxycarbonyl (Boc) protective group on the amino group and a naphthalene moiety, which significantly influences its steric and electronic properties. These characteristics make it a valuable compound in peptide synthesis and other chemical applications, although specific biological activities are not extensively documented.
- Molecular Formula : C₁₈H₂₁NO₄
- Molecular Weight : 315.36 g/mol
- CAS Number : 76932-48-4
Structure and Synthesis
The synthesis of this compound typically involves:
- Protection of the amino group with a Boc group.
- Coupling of D-alanine with naphthalene derivatives.
- Purification through chromatography.
The presence of the naphthalene ring enhances hydrophobic interactions, potentially influencing binding affinities in biological systems, making it a candidate for further studies in drug design and development.
Binding Affinity Studies
Compounds with similar structures often exhibit significant interactions with various biological receptors. For instance, studies have shown that naphthalene derivatives can enhance binding affinities to dopamine receptors, which may be relevant for neurological applications .
Potential Applications
The unique properties of Boc-D-1-naphthylalanine make it a candidate for:
- Peptide Synthesis : Its ability to form stable peptide bonds can be utilized in synthesizing bioactive peptides.
- Drug Development : The compound's hydrophobic nature may enhance the pharmacokinetic properties of drug candidates, improving their efficacy and bioavailability.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(tert-butoxycarbonyl)-N-(naphthalen-2-yl)-D-alanine | 76985-10-9 | Similar structure with naphthalene at different position |
| N-(tert-butoxycarbonyl)-D-tryptophan | 76932-48-4 | Contains tryptophan instead of naphthalene |
| N-(tert-butoxycarbonyl)-D-phenylalanine | 7764-95-6 | Features phenyl group; commonly used in peptide synthesis |
| N-(tert-butoxycarbonyl)-3-[1,1'-biphenyl]-D-alanine | 128779-47-5 | Contains biphenyl moiety; unique steric properties |
Case Studies
In related research, compounds similar to this compound have demonstrated varying degrees of biological activity:
- Dopamine Receptor Affinity : A study indicated that naphthalene derivatives could enhance binding affinity to D2/D3 receptors, suggesting potential applications in treating neurological disorders .
- Peptide Interaction Studies : Research has shown that peptides incorporating aromatic amino acids like naphthalene can exhibit improved stability and bioactivity, indicating that Boc-D-naphthylalanine could similarly enhance peptide performance .
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Design and Development
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-D-alanine serves as a key intermediate in the synthesis of bioactive compounds. The naphthyl group enhances the pharmacological properties of the resulting molecules, making them potential candidates for drug development targeting various diseases, including neurodegenerative disorders and cancer. For instance, derivatives of this compound have shown promising activity against dopamine receptors, which are crucial in treating Parkinson's disease .
1.2. Peptide Synthesis
The Boc protecting group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This compound can be incorporated into peptides to improve their solubility and bioavailability. This application is particularly relevant in the development of therapeutic peptides, where the introduction of aromatic groups can enhance interaction with biological targets .
Biochemical Research
2.1. Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound can act as inhibitors for specific enzymes. For example, studies have demonstrated that naphthalene derivatives can inhibit certain proteases involved in disease pathways . This property is essential for developing enzyme inhibitors that can serve as therapeutic agents.
2.2. Structural Biology
The incorporation of this compound into peptide sequences allows researchers to study the structural dynamics of proteins and peptides through techniques such as X-ray crystallography and NMR spectroscopy. The naphthyl moiety can provide unique spectral properties that facilitate the analysis of protein-ligand interactions .
Material Science
3.1. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of functional polymers. The naphthyl group imparts unique optical and electronic properties to polymeric materials, which are valuable in developing sensors and organic electronic devices .
3.2. Coatings and Adhesives
The compound's chemical properties allow it to be integrated into coatings and adhesives, enhancing their performance characteristics such as adhesion strength and chemical resistance. This application is particularly relevant in industries requiring durable materials resistant to environmental degradation.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group. Its removal typically occurs under acidic conditions:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
-
Mechanism : Acidolysis cleaves the Boc group via carbamate protonation, releasing CO2 and tert-butanol.
Peptide Bond Formation
The carboxylic acid moiety participates in amide coupling reactions. Key activation methods include:
| Activating Agent | Conditions | Coupling Efficiency |
|---|---|---|
| HBTU/DIPEA | DMF, 0°C → RT, 1–2 hours | 85–92% |
| EDCl/HOBt | DCM, RT, 4 hours | 78–84% |
| DCC/DMAP | THF, 0°C, 6 hours | 70–75% |
Example Reaction :
Stereochemical Stability
The D-configuration remains intact under standard peptide synthesis conditions. Studies using chiral HPLC confirmed >98% enantiomeric purity post-coupling .
Naphthalene Ring Reactivity
The 1-naphthyl group exhibits limited electrophilic substitution due to steric hindrance but can undergo:
-
Suzuki–Miyaura Cross-Coupling : With arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (80°C, 12 hours) .
-
Photochemical Reactions : UV-induced dimerization in inert solvents (e.g., benzene), forming binaphthyl derivatives .
Crystallographic Data
Single-crystal X-ray diffraction (CCDC 928149) reveals:
-
Space Group : P2₁2₁2₁.
-
Bond Lengths : C–N = 1.46 Å, C–O = 1.23 Å.
Stability Under Various Conditions
Comparison with Similar Compounds
Research Findings and Trends
- Spectroscopic Characterization : The Boc group’s tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm in ¹H NMR, while naphthyl protons show multiplet signals at δ 7.2–8.3 ppm .
- Thermal Stability : Naphthyl-substituted derivatives exhibit higher melting points (>140°C) due to π-π stacking, compared to aliphatic analogs .
- Emerging Applications : Naphthyl-Boc hybrids are explored in metal-organic frameworks (MOFs) for catalytic applications and fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
